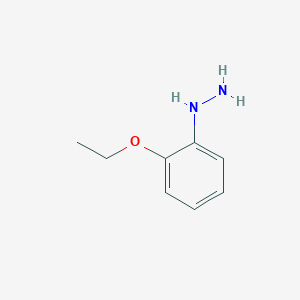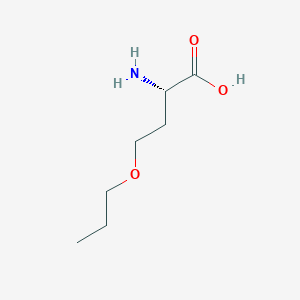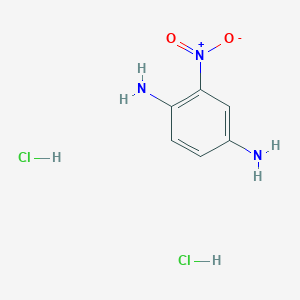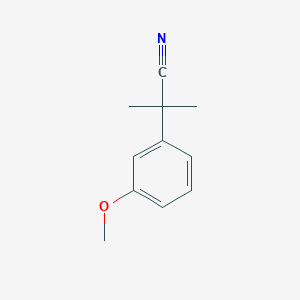
(2-Ethoxyphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Ethoxyphenyl)hydrazine” is a compound with the molecular formula C8H12N2O . It is also known as 2-Ethoxyphenylhydrazine . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)hydrazine” consists of an ethoxyphenyl group attached to a hydrazine group . The molecular weight of the compound is 152.19400 .Aplicaciones Científicas De Investigación
Synthesis of Various Molecules with Biological Activity
Hydrazine and its derivatives, including “(2-Ethoxyphenyl)hydrazine”, have been extensively studied for their potential in the synthesis of various molecules with biological activity . They are used as precursors for the synthesis of several significant hydrazides and related heterocyclic compounds .
Applications in Microbiology
Hydrazine derivatives have shown promising applications in the field of microbiology . They are used in the synthesis of molecules that exhibit antimicrobial properties .
Pain Treatment
Hydrazine derivatives are also being investigated for their potential in pain treatment . They are used in the synthesis of analgesic molecules .
Antioxidant Therapy
“(2-Ethoxyphenyl)hydrazine” and other hydrazine derivatives are used in the synthesis of molecules with antioxidant properties . These molecules are used in antioxidant therapy .
Antimalarial Tactics
Hydrazine derivatives have shown potential in the development of antimalarial drugs . They are used in the synthesis of molecules that exhibit antimalarial activity .
Bio-Active Copper (II) Complexes
Recent studies have shown that azo- and phenyl hydrazine-based bio-active copper (II) complexes, which can be synthesized using “(2-Ethoxyphenyl)hydrazine”, are promising candidates that could replace conventional antibiotics . These complexes are expected to have less toxicity and side effects, as well as improved resistance to microbial resistance .
Mecanismo De Acción
Biochemical Pathways
A study on a related compound, 2-thiophenecarboxylic hydrazide, suggests that hydrazine derivatives may interact with enzymes such as nw-hydroxylating monooxygenases (nmos) and cupin/metrs-like enzymes . These interactions could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related group of compounds, suggests that these compounds have good drug-likeness and ADME properties . .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSCRPGAMICGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351649 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)hydrazine | |
CAS RN |
17672-29-6 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)











![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)